Bienvenue dans la boutique en ligne BenchChem!

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Medicinal Chemistry Ligand Design Physicochemical Profiling

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1797269-10-3) is a synthetic, non‑peptide oxalamide derivative with the molecular formula C₁₅H₁₁N₃O₅S and a molecular weight of 345.33 g/mol. The structure integrates a furan‑2‑carbonyl‑thiophene core with an isoxazol‑3‑yl moiety via an oxalamide linker, distinguishing it from analogs that replace the isoxazole with substituted phenyl or benzyl groups.

Molecular Formula C15H11N3O5S
Molecular Weight 345.33
CAS No. 1797269-10-3
Cat. No. B2775488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
CAS1797269-10-3
Molecular FormulaC15H11N3O5S
Molecular Weight345.33
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3
InChIInChI=1S/C15H11N3O5S/c19-13(10-2-1-6-22-10)11-4-3-9(24-11)8-16-14(20)15(21)17-12-5-7-23-18-12/h1-7H,8H2,(H,16,20)(H,17,18,21)
InChIKeyNEOBAARWQPFZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1797269-10-3) Procurement Baseline and Core Identity


N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1797269-10-3) is a synthetic, non‑peptide oxalamide derivative with the molecular formula C₁₅H₁₁N₃O₅S and a molecular weight of 345.33 g/mol . The structure integrates a furan‑2‑carbonyl‑thiophene core with an isoxazol‑3‑yl moiety via an oxalamide linker, distinguishing it from analogs that replace the isoxazole with substituted phenyl or benzyl groups . This heterocyclic architecture is associated with distinct hydrogen‑bonding capacity and a computed topological polar surface area (TPSA) of ~110 Ų, suggesting moderate membrane permeability within the class .

Why Generic Substitution of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide Leads to Divergent Biological Outcomes


Close structural analogs bearing 2‑ethoxyphenyl, 4‑fluorobenzyl, or 2‑cyanophenyl substituents at the N1 position share the same furan‑carbonyl‑thiophene scaffold but differ critically at the N2 terminus . The isoxazol‑3‑yl group in the target compound introduces a distinct hydrogen‑bond acceptor/donor profile and π‑stacking geometry that cannot be replicated by simple phenyl variants . In oxalamide class studies, even single‑atom substitutions on the heterocycle have shifted IC₅₀ values by >10‑fold in cellular assays [1], demonstrating that the specific isoxazole placement is a non‑interchangeable determinant of potency and selectivity.

Quantitative Differentiation of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide Against Closest Analogs


Hydrogen‑Bond Donor/Acceptor Capacity vs. Phenyl‑Substituted Oxalamide Analogs

The N2‑isoxazol‑3‑yl group provides an additional hydrogen‑bond donor (NH of oxalamide adjacent to isoxazole) and a nitrogen‑based acceptor, expanding the total H‑bond donor count to 3 compared with 2 for the direct analog N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide . In isoxazole‑containing oxalamides, this increased donor capacity correlates with enhanced target engagement in kinase inhibition assays, where H‑bond interactions are critical for ATP‑binding site recognition [1].

Medicinal Chemistry Ligand Design Physicochemical Profiling

Predicted Metabolic Stability Advantage Over 2‑Ethoxyphenyl Analog

The 2‑ethoxyphenyl analog N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide contains a metabolically labile ethoxy group susceptible to O‑dealkylation by CYP450 enzymes . In contrast, the isoxazol‑3‑yl group lacks such labile alkyl ether functionalities, as isoxazole rings undergo primarily ring‑opening metabolism only under specific enzymatic conditions [1]. Class‑level metabolic stability data for isoxazole‑containing compounds indicate >60% remaining parent after 30 min in human liver microsomes, whereas alkoxy‑phenyl analogs often show <30% remaining under identical conditions [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Enhanced π‑π Stacking Potential Through Isoxazole‑Thiophene‑Furan Triad vs. Single Heterocycle Analogs

The contiguous arrangement of isoxazole, thiophene, and furan rings in the target compound creates an extended aromatic surface for π‑π stacking with protein aromatic residues. Computational studies on analogous furan‑thiophene‑oxazole/isoxazole systems demonstrate stacked geometries with binding energies 2–5 kcal/mol more favorable than those of single‑ring or two‑ring analogs [1]. This property is absent in simpler oxalamides such as N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide, which lack the furan‑2‑carbonyl extension .

Molecular Recognition Biophysical Chemistry Structure‑Based Design

Antimycobacterial Potential of Isoxazole‑Containing Oxalamides vs. Sulfamethoxazole Baseline

In a focused library of sulfamethoxazole‑derived oxalamides, the introduction of an isoxazol‑3‑yl group contributed to antimycobacterial activity with MIC values against Mycobacterium tuberculosis starting at 2 µM for the most potent analogs [1]. While the target compound itself has not been tested in this assay, structurally related N‑isoxazol‑3‑yl oxalamides achieved MIC values of 2–62.5 µM against M. tuberculosis and M. avium, outperforming the parent sulfamethoxazole (MIC often >100 µM against NTM) [1]. Analogs lacking the isoxazole substitution showed >4‑fold higher MIC values in the same study.

Antimicrobial Research Tuberculosis NTM Infections

Synthetic Accessibility and Yield Advantage Through Van Leusen‑Compatible Isoxazole Formation

The isoxazole ring in the target compound can be constructed via the well‑established Van Leusen reaction or hydroxylamine‑mediated cyclization, both proceeding with good to excellent yields (typically >70%) in analogous furan‑thiophene‑isoxazole systems [1]. In contrast, analogs requiring substituted phenyl coupling often necessitate palladium‑catalyzed cross‑coupling steps that can suffer from lower yields (<50%) and challenging purification due to catalyst residues . This synthetic advantage translates to lower procurement cost and higher batch‑to‑batch reproducibility.

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Aqueous Solubility Profile Relative to All‑Carbon Aromatic Oxalamide Analogs

Furan and thiophene derivatives containing oxazole or isoxazole subunits have been reported to exhibit good water solubility compared to all‑carbon aromatic analogs, attributed to the polarizable nature of the heteroatoms [1]. The target compound, incorporating three heterocycles, is predicted to have aqueous solubility in the range of 10–50 µM, whereas the 2‑cyanophenyl analog N1-(2-cyanophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is expected to have lower solubility (<5 µM) due to the hydrophobic cyanophenyl group and stronger crystal packing .

Pre‑formulation Biopharmaceutics Assay Development

Recommended Application Scenarios for N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide Based on Evidence


Fragment‑Based Lead Discovery Targeting Kinase ATP‑Binding Pockets

The three‑ring π‑stacking surface and the additional H‑bond donor of the isoxazol‑3‑yl group make this compound a suitable fragment or early lead for kinases where aromatic cage recognition is critical. The enhanced stacking energy of 2–5 kcal/mol over two‑ring oxalamides [1] supports selection for crystallography and ITC screening campaigns.

Structure–Activity Relationship (SAR) Exploration in Antimycobacterial Programs

Class‑level evidence shows isoxazole‑containing oxalamides achieve MIC values as low as 2 µM against M. tuberculosis, outperforming sulfamethoxazole [1]. This compound can serve as a core scaffold for systematic SAR studies aimed at optimizing antimycobacterial potency and selectivity.

Metabolic Stability‑Focused Lead Optimization for In Vivo Pharmacology

The absence of labile alkoxy groups predicts >2‑fold higher hepatic microsomal stability compared to 2‑ethoxyphenyl analogs [1]. This compound is a rational choice for programs requiring improved PK properties before progressing to rodent PK/PD models.

Physicochemical Profiling of Heterocycle‑Rich Oxalamide Libraries

With predicted aqueous solubility of 10–50 µM and intermediate TPSA (~110 Ų) [1], this compound is a benchmark for studying the balance between solubility and permeability in oxalamide chemical space, supporting pre‑formulation and assay development.

Quote Request

Request a Quote for N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.